

Spectroscopic and Spectrometric Characterization of Quinidine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: Quinidine N-oxide

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This technical guide provides an in-depth overview of the spectroscopic and spectrometric data available for **Quinidine N-oxide**, a primary metabolite of the antiarrhythmic drug Quinidine. This document compiles available data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers detailed experimental protocols, and presents a visual representation of its metabolic formation.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for the confirmation of the molecular weight and fragmentation pattern of **Quinidine N-oxide**. While specific data for **Quinidine N-oxide** is limited in publicly available literature, data for its diastereomer, Quinine N-oxide, provides valuable insights. The N-oxidation occurs at the tertiary nitrogen of the quinuclidine ring, a feature shared by both molecules, leading to very similar fragmentation patterns.

Table 1: Mass Spectrometry Data for Quinine N-oxide

Ion	m/z	Description
[M+H] ⁺	341	Protonated molecular ion
[M+H-H ₂ O] ⁺	323	Loss of a water molecule
296		
198		
186	Fragmentation of the quinoline ring	
160	Fragmentation of the quinoline ring	

Data sourced from studies on Quinine N-oxide, a diastereomer of **Quinidine N-oxide**. The fragmentation is expected to be highly similar.[\[1\]](#)[\[2\]](#)

A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (a neutral loss of 16 Da) from the protonated molecular ion ([M+H]⁺) to form the corresponding amine.[\[1\]](#)[\[2\]](#) In the case of Quinine N-oxide, the difference of 16 Da between a fragment of quinine at m/z 307 and the corresponding fragment of Quinine N-oxide at m/z 323 confirms the N-oxidation at the quinuclidine nitrogen.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR data for **Quinidine N-oxide** is not readily available in the public domain. However, based on general principles of NMR spectroscopy of N-oxides, the formation of the N-oxide bond is expected to induce downfield shifts in the signals of protons and carbons in close proximity to the nitrogen atom of the quinuclidine ring compared to the parent compound, Quinidine.[\[3\]](#)

For reference, the ¹H and ¹³C NMR data for the parent compound, Quinidine, are well-documented and can be used as a basis for predicting the spectrum of its N-oxide metabolite.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) A comprehensive assignment of the NMR spectra of **Quinidine N-oxide** would require its synthesis and purification, followed by 1D and 2D NMR experiments. A study on the

synthesis and ^1H -NMR spectroscopy of various metabolites of quinine and quinidine, including a dihydroxylated N-oxide derivative of dihydroquinidine, utilized 2D COSY NMR for the assignment of chemical shifts and coupling constants.[9][10] This suggests that similar techniques would be essential for the complete characterization of **Quinidine N-oxide**.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the spectroscopic analysis of **Quinidine N-oxide**, based on established protocols for similar compounds.

Synthesis of Quinidine N-oxide

Objective: To synthesize **Quinidine N-oxide** from Quinidine for subsequent spectroscopic analysis.

Materials:

- Quinidine
- m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
- Dichloromethane (DCM) or other suitable solvent
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

- Dissolve Quinidine in a suitable solvent such as dichloromethane.
- Cool the solution in an ice bath.
- Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the Quinidine solution.

- Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **Quinidine N-oxide** by column chromatography on silica gel using a suitable eluent system.

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of **Quinidine N-oxide** to confirm its molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is recommended.

Procedure:

- Prepare a dilute solution of the purified **Quinidine N-oxide** in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- Infuse the sample solution directly into the ESI source at a constant flow rate.
- Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
- Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ($[M+H]^+$) to obtain the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

NMR Spectroscopy Analysis

Objective: To obtain ^1H and ^{13}C NMR spectra of **Quinidine N-oxide** for structural elucidation and assignment of chemical shifts and coupling constants.

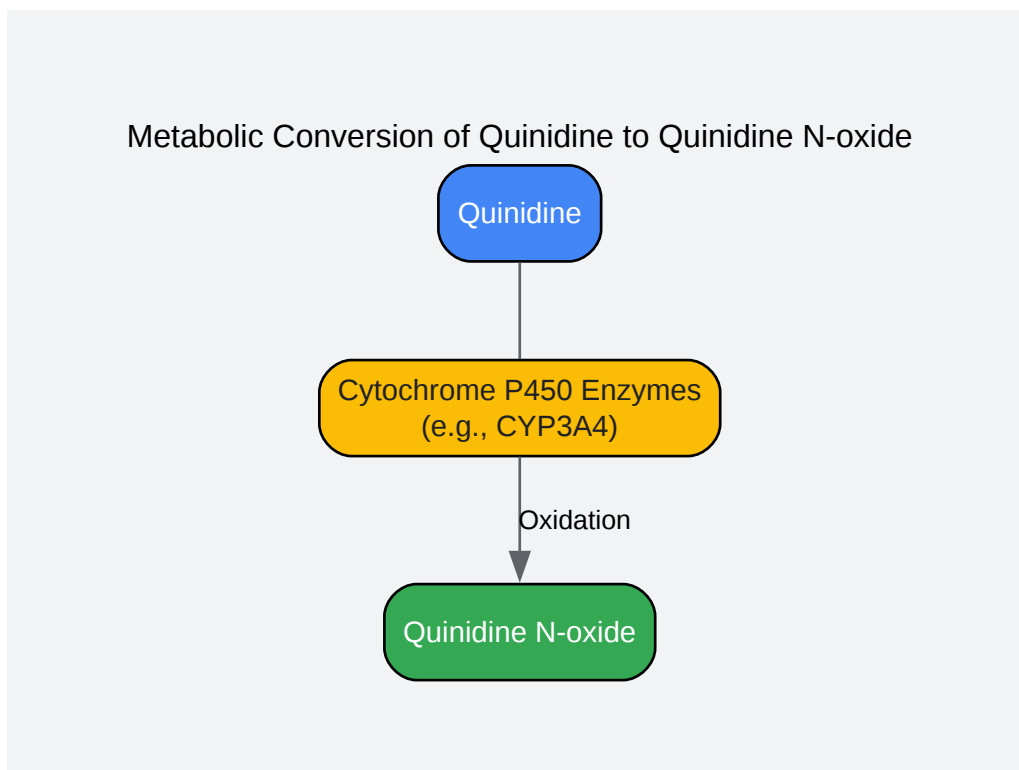
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

- Dissolve an accurately weighed sample of purified **Quinidine N-oxide** in a deuterated solvent (e.g., CDCl_3 , MeOD, or DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire a ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire a ^{13}C NMR spectrum using a proton-decoupling pulse sequence.
- To aid in the complete assignment of the spectra, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ^1H - ^{13}C one-bond correlations.

Metabolic Pathway of Quinidine N-oxide Formation

Quinidine N-oxide is a metabolite of Quinidine, formed primarily through the action of cytochrome P450 enzymes in the liver.^[11] The following diagram illustrates this metabolic conversion.



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Caption: Metabolic pathway of Quinidine to **Quinidine N-oxide**.

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